molecular formula C25H23N7O3S B608380 KRH-594 free acid CAS No. 167006-13-5

KRH-594 free acid

货号: B608380
CAS 编号: 167006-13-5
分子量: 501.565
InChI 键: UFZKNCXXIFQTNB-QPLCGJKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRH-594, also known as WK-1492;  WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.

科学研究应用

Pharmacological Profile

Mechanism of Action
KRH-594 functions as a selective antagonist of the angiotensin II AT1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. Its high specificity for the AT1 receptor has been demonstrated through various binding assays, showing a dissociation constant (Ki) of 0.39 nM, indicating potent inhibition of angiotensin II binding . This specificity is vital for minimizing off-target effects, making KRH-594 a promising candidate for treating hypertension and related disorders.

Clinical Applications

1. Hypertension Treatment
Clinical studies have shown that KRH-594 effectively reduces systolic blood pressure in spontaneously hypertensive rats (SHRs). In a study where the compound was administered orally at doses of 1 mg/kg, it exhibited significant antihypertensive effects comparable to losartan, another well-known AT1 antagonist . The sustained effects of KRH-594 were noted even 24 hours post-administration, highlighting its potential for long-term management of hypertension.

2. Renoprotective Effects
In addition to its antihypertensive properties, KRH-594 has demonstrated protective effects on renal function. A study involving salt-loaded stroke-prone spontaneously hypertensive rats revealed that prolonged administration (3 and 10 mg/kg per day) significantly improved renal parameters such as urinary total protein and serum creatinine levels . Histological evaluations indicated reduced glomerulosclerosis and cardiac fibrosis, suggesting that KRH-594 may mitigate hypertensive complications affecting both renal and cardiac health.

Data Table: Summary of Key Findings

Study ReferenceApplication AreaDosageKey Findings
Hypertension1 mg/kgSignificant reduction in systolic blood pressure; effects sustained for 24 hours
Renal Protection3 & 10 mg/kgImproved renal function; reduced glomerulosclerosis and cardiac hypertrophy
Inflammatory DisordersNot specifiedPotential combination therapy with other agents to manage cardiovascular diseases

Case Studies

Case Study 1: Hypertensive Rats
In a detailed examination of KRH-594's effects on hypertensive rats, researchers observed not only a decrease in blood pressure but also an improvement in overall survival rates among subjects treated with the compound over an extended period. The study highlighted that KRH-594 administration led to significant reductions in markers of renal damage and cardiac stress, reinforcing its therapeutic potential in chronic hypertension management .

Case Study 2: Combination Therapies
Research has explored the use of KRH-594 in combination with other pharmacological agents to enhance therapeutic outcomes in cardiovascular diseases. For instance, combining KRH-594 with pemirolast showed promise in addressing inflammatory components associated with atherosclerosis . This approach suggests that KRH-594 could play a role in multi-faceted treatment strategies targeting both hypertension and inflammation.

属性

CAS 编号

167006-13-5

分子式

C25H23N7O3S

分子量

501.565

IUPAC 名称

(Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid

InChI

InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)/b26-25-

InChI 键

UFZKNCXXIFQTNB-QPLCGJKRSA-N

SMILES

O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KRH-594 free acid;  WK-1492;  WK-14922K;  WK1492;  WK14922K.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRH-594 free acid
Reactant of Route 2
KRH-594 free acid
Reactant of Route 3
KRH-594 free acid
Reactant of Route 4
KRH-594 free acid
Reactant of Route 5
KRH-594 free acid
Reactant of Route 6
KRH-594 free acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。